2,3,5-Tris(piperidinomethyl)hydroquinone
Description
Contextualization within Hydroquinone (B1673460) Chemistry and Substituted Derivatives
Hydroquinone, or benzene-1,4-diol, is a foundational aromatic compound known for its characteristic redox activity. It can be readily oxidized to the corresponding benzoquinone, a reversible process that forms the basis of its utility in applications such as photographic developing and antioxidant formulations. The chemical behavior of the hydroquinone ring is significantly influenced by the nature and position of its substituents.
The introduction of substituent groups onto the hydroquinone ring can alter its electronic properties, steric profile, and reactivity. For instance, electron-donating groups enhance the electron density of the aromatic ring, making it more susceptible to oxidation and thus lowering its redox potential. This modification is a key principle in designing hydroquinone derivatives with tailored antioxidant capabilities or specific electrochemical behaviors. The study of various substituted hydroquinones, such as 2,3,5-trimethylhydroquinone, an important intermediate in the synthesis of Vitamin E, provides insight into how ring functionalization dictates the molecule's ultimate application and properties. aidic.ithsppharma.com
Table 1: Comparison of Hydroquinone and a Substituted Derivative
| Property | Hydroquinone | 2,3,5-Trimethylhydroquinone |
|---|---|---|
| Molar Mass | 110.11 g/mol | 152.19 g/mol |
| Appearance | White crystalline solid | Off-white crystal powder |
| Key Feature | Parent aromatic diol | Alkyl-substituted derivative |
| Primary Use | Reducing agent, antioxidant | Intermediate for Vitamin E synthesis hsppharma.com |
This table provides a comparative overview of the parent compound and a well-studied substituted derivative, illustrating the impact of functionalization.
Significance of Piperidinomethyl Moieties in Organic Synthesis and Functionalization
The piperidinomethyl group, [-CH₂(NC₅H₁₀)], is introduced onto a molecule, particularly one with an active hydrogen atom like a phenol (B47542), through the Mannich reaction. nih.govepa.gov This classic carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) (or another aldehyde) and a secondary amine, such as piperidine (B6355638). epa.govjofamericanscience.org
The Mannich reaction is a powerful tool in synthetic organic chemistry for several reasons:
Introduction of Nitrogen: It provides a straightforward method to incorporate a nitrogen-containing functional group into a molecule. nih.gov
Increased Basicity and Solubility: The resulting Mannich bases, containing a tertiary amine, are typically more basic and can exhibit enhanced solubility in aqueous acidic media compared to the parent compound. nih.gov
Synthetic Versatility: The aminomethyl group itself can serve as a synthetic handle for further molecular elaborations.
Piperidine is a frequently used secondary amine in this reaction due to its stability, reactivity, and the specific properties it imparts to the final product. mdpi.com The incorporation of piperidinomethyl groups can significantly influence the pharmacological or material properties of the parent molecule. nih.gov
Table 2: Components of the Mannich Reaction for Piperidinomethylation
| Component | Role | Example |
|---|---|---|
| Active Hydrogen Compound | Nucleophile | Hydroquinone |
| Aldehyde | Electrophile Source | Formaldehyde |
| Secondary Amine | Amino Group Source | Piperidine |
This interactive table outlines the fundamental components required for the synthesis of a piperidinomethyl derivative via the Mannich reaction.
Research Trajectory and Current Academic Focus
While 2,3,5-Tris(piperidinomethyl)hydroquinone is a highly specific compound not extensively detailed in readily available literature, its research trajectory can be inferred from studies on related aminomethylated phenols and hydroquinones. The synthesis of such a molecule would almost certainly proceed via the Mannich reaction, reacting hydroquinone with at least three equivalents of formaldehyde and piperidine.
The current academic focus on molecules with this structural motif is multifaceted, driven by the combination of a redox-active core and multiple basic, chelating side arms. Key areas of research interest include:
Coordination Chemistry: The three piperidinomethyl groups, along with the hydroquinone oxygens, can act as a multidentate ligand. researchgate.net Such ligands are of significant interest for their ability to form stable complexes with various metal ions. Research in this area would explore the coordination behavior of this compound with transition metals, potentially leading to new catalysts, magnetic materials, or sensor molecules. researchgate.netunh.edu
Polymer and Materials Science: The trisubstituted nature of the compound makes it a potential monomer or cross-linking agent for the synthesis of functional polymers. nih.gov Polymers incorporating this unit could possess built-in antioxidant properties due to the hydroquinone core, or pH-responsive behavior due to the basic piperidine groups. researchgate.net
Electrochemistry: The electron-donating aminomethyl groups are expected to lower the oxidation potential of the hydroquinone core. Electrochemical studies would be crucial to quantify this effect and to evaluate the material's suitability for applications in redox-flow batteries, electrochemical sensors, or as a redox mediator.
Synthetic Intermediates: Aminomethylated hydroquinones serve as intermediates in multi-step synthetic pathways. For example, the aminomethylation of 2,6-dimethyl-hydroquinone is a key step in a patented process to produce 2,3,5-trimethylhydroquinone. google.com Similarly, this compound could be a precursor for creating more complex, functionalized aromatic systems.
Structure
3D Structure
Properties
CAS No. |
81741-29-9 |
|---|---|
Molecular Formula |
C24H39N3O2 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
2,3,5-tris(piperidin-1-ylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C24H39N3O2/c28-23-16-20(17-25-10-4-1-5-11-25)24(29)22(19-27-14-8-3-9-15-27)21(23)18-26-12-6-2-7-13-26/h16,28-29H,1-15,17-19H2 |
InChI Key |
TWOMLFAUCLQOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C(=C2O)CN3CCCCC3)CN4CCCCC4)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Mannich Reaction as the Primary Synthetic Pathway for 2,3,5-Tris(piperidinomethyl)hydroquinone
The Mannich reaction is a cornerstone of organic chemistry, enabling the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the context of synthesizing this compound, this three-component reaction involves the condensation of hydroquinone (B1673460) (the compound with active hydrogens), formaldehyde (B43269) (the aldehyde), and piperidine (B6355638) (the secondary amine). nih.govnih.gov The product, a β-amino-carbonyl compound, is known as a Mannich base. wikipedia.orgnih.gov The reaction proceeds through the formation of an iminium ion from piperidine and formaldehyde, which then acts as an electrophile and reacts with the nucleophilic aromatic ring of hydroquinone. wikipedia.org
The successful synthesis of a trisubstituted hydroquinone via the Mannich reaction is highly dependent on carefully controlled reaction conditions. The goal is to drive the reaction towards multiple substitutions on the hydroquinone ring. Key parameters include the choice of solvent, temperature, and reaction time.
Ethanol is a commonly used solvent for Mannich reactions involving phenolic compounds, as it can effectively dissolve the reactants and facilitate a homogeneous reaction mixture. nih.govmdpi.com Other solvents like toluene (B28343) or 1,4-dioxane (B91453) have also been employed, sometimes in conjunction with microwave irradiation to accelerate the reaction. mdpi.com Temperature plays a crucial role; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. nih.gov Reflux conditions are typical for these types of syntheses. mdpi.com Optimization often involves balancing temperature and reaction time to maximize the yield of the desired polysubstituted product.
Table 1: Typical Reaction Conditions for Mannich Reaction of Phenols
| Parameter | Typical Value/Condition | Rationale & Notes | Source |
| Solvent | Ethanol, 1,4-Dioxane, Toluene | Facilitates dissolution of reactants. Ethanol is common for creating a homogeneous mixture. | nih.gov, mdpi.com |
| Temperature | Reflux | Accelerates the reaction, though optimization is needed to prevent byproduct formation. | nih.gov, mdpi.com |
| Catalyst | Generally not required (acid/base catalysis inherent) | The reaction can proceed under acidic or basic conditions, often without an external catalyst. | nih.gov |
| Reaction Time | 2-24 hours | Dependent on temperature, stoichiometry, and desired degree of substitution. Longer times may be needed for multiple additions. | nih.gov, mdpi.com |
The precursors for the synthesis of this compound are hydroquinone, piperidine, and formaldehyde. Formaldehyde is typically supplied as an aqueous solution (formalin) or in its polymeric form, paraformaldehyde. nih.govgoogle.com
Stoichiometry is a critical factor in achieving the desired trisubstitution. To favor the formation of this compound, a significant molar excess of both piperidine and formaldehyde relative to hydroquinone is required. Using equimolar amounts would likely result in a mixture of mono- and di-substituted products. mdpi.com Research on the aminomethylation of other phenolic systems has shown that increasing the equivalents of the amine and aldehyde components drives the reaction toward higher degrees of substitution. nih.gov For a trisubstituted product, a stoichiometric ratio of at least 1:3:3 (Hydroquinone:Piperidine:Formaldehyde) would be the theoretical starting point, with experimental optimization likely requiring a greater excess of the amine and aldehyde to overcome steric hindrance and achieve high conversion.
Table 2: Theoretical Effect of Stoichiometry on Hydroquinone Aminomethylation
| Molar Ratio (Hydroquinone:Amine:Formaldehyde) | Expected Primary Product(s) | Rationale |
| 1:1:1 | Mono-substituted hydroquinone | Favors single addition to the most reactive site. |
| 1:2:2 | Di-substituted hydroquinones | Sufficient reagents for two additions, likely yielding a mixture of isomers. |
| 1:>3:>3 | Tris-substituted hydroquinone | Excess reagents are necessary to overcome the deactivation and steric hindrance of subsequent additions. |
In the synthesis of this compound, the "substituents" are the piperidinomethyl groups being sequentially added to the hydroquinone ring. The two hydroxyl groups of the hydroquinone core are activating and direct incoming electrophiles to the ortho and para positions (C2, C3, C5, C6).
The initial substitution can occur at any of the four equivalent positions. Once the first piperidinomethyl group is added, it influences the position of the second and third additions through both electronic and steric effects. The bulky piperidinomethyl group will sterically hinder the positions adjacent to it. Therefore, after the first substitution (e.g., at C2), the second substitution is most likely to occur at C5, which is para to the first group and electronically activated by the second hydroxyl group. The third substitution would then occur at one of the remaining activated positions (C3 or C6), a process that would be significantly hampered by the steric bulk of the two existing aminomethyl groups. This increasing steric hindrance with each addition is a major challenge in achieving a high yield of the trisubstituted product, often leading to mixtures of products with varying degrees of substitution. nih.gov
Alternative and Complementary Derivatization Strategies of the Hydroquinone Core
While the classical Mannich reaction is the primary route, other methods can be employed to synthesize aminomethylated hydroquinones or to further modify the resulting product.
To overcome some limitations of the standard Mannich reaction, such as long reaction times or low yields for polysubstituted products, alternative conditions can be explored. These include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times (from hours to minutes) and improve yields for the aminomethylation of various substrates. mdpi.com
Solvent-Free Reactions: In some cases, carrying out the reaction neat or with a catalytic amount of a substance like bismuth chloride can provide an efficient and environmentally milder alternative to traditional solvents. organic-chemistry.org
Use of Pre-formed Iminium Salts: The reaction can be staged by first forming the Eschenmoser salt-type reagent (an iminium salt) from piperidine and formaldehyde, which is then reacted with the hydroquinone. This can sometimes offer better control over the reaction.
Once this compound has been synthesized, the three piperidine rings themselves offer sites for further chemical modification, allowing for the creation of a diverse library of derivatives. The piperidine ring is a versatile scaffold found in many biologically active compounds. researchgate.netresearchgate.net Methods for its functionalization are well-established and include:
C-H Arylation: Photoredox catalysis can be used to achieve C-H arylation at the α-position to the nitrogen atom of the piperidine ring, allowing for the introduction of various aryl groups. nih.gov
Introduction of Functional Groups: Substituents, such as hydroxyl groups, can be introduced onto the piperidine ring. Studies have shown that such substitutions can significantly influence the properties of the parent molecule. nih.gov
Ring Expansion: The piperidine ring can be synthesized through the ring expansion of smaller heterocyclic systems, such as N-substituted pyrrolidines, offering an alternative route to complex piperidine structures. grafiati.com
Table 3: Methods for Functionalization of the Piperidine Moiety
| Functionalization Strategy | Reagents/Conditions | Resulting Modification | Source |
| α-Amino C–H Arylation | Photoredox catalyst (e.g., Ir(ppy)₃), light, aryl halide | Introduction of an aryl group at the carbon adjacent to the nitrogen. | nih.gov |
| Hydroxylation | Various oxidation methods | Introduction of -OH group(s) at various positions on the piperidine ring. | nih.gov |
| N-Alkylation/Arylation | Alkyl/aryl halides | Substitution at the piperidine nitrogen (not applicable if already tertiary as in the Mannich product). | researchgate.net |
| Ring Expansion | Silver-mediated expansion of 2-iodomethylpyrrolidines | Formation of C3-functionalized piperidines. | grafiati.com |
Mechanistic Elucidation of Mannich Reaction for Substituted Hydroquinones
The mechanism of the Mannich reaction for hydroquinones, which are highly activated aromatic systems, involves a complex interplay of electrophilic substitution and potential intermediate pathways. The electron-rich nature of the hydroquinone ring facilitates the introduction of aminomethyl groups at its vacant positions.
Proposed Reaction Intermediates and Transition States
The formation of this compound proceeds through a series of sequential aminomethylation steps. The generally accepted mechanism for the Mannich reaction begins with the formation of an electrophilic species from formaldehyde and piperidine. wikipedia.orgbyjus.com
Formation of the Eschenmoser Salt Analogue: Piperidine, a secondary amine, reacts with formaldehyde to form a highly reactive electrophile known as an iminium ion, specifically the piperidiniumyl-methanol, which is in equilibrium with the N,N-dimethylenepiperidinium ion. This iminium salt is a potent electrophile crucial for the subsequent aromatic substitution steps.
Electrophilic Aromatic Substitution: The core of the reaction involves the nucleophilic attack of the electron-rich hydroquinone ring on the iminium ion. This process is a classic example of electrophilic aromatic substitution. The two hydroxyl groups of hydroquinone are strong activating groups, directing the substitution to the ortho and para positions.
The reaction proceeds stepwise:
First Substitution: The first piperidinomethyl group is introduced onto the hydroquinone ring, likely at the position ortho to one of the hydroxyl groups, to form 2-(piperidinomethyl)hydroquinone.
Second Substitution: The presence of the first aminomethyl group and the two hydroxyl groups influences the position of the second attack. Research on similar systems, such as the synthesis of 2,5-bis-(morpholinomethyl)hydroquinone, shows a preference for substitution at the remaining positions activated by the hydroxyl groups. researchgate.net This leads to the formation of 2,5-bis(piperidinomethyl)hydroquinone.
Third Substitution: The final substitution to yield the 2,3,5-trisubstituted product occurs on the now more sterically hindered and electronically altered ring. The precise regioselectivity leading to the 2,3,5-isomer over other possibilities is governed by the complex interplay of electronic effects from the existing substituents and steric hindrance.
Alternative Intermediate - The ortho-Quinone Methide (o-QM) Pathway: An alternative mechanism, proposed for phenols and related compounds, involves the formation of an ortho-quinone methide (o-QM) intermediate. beilstein-journals.org In this pathway, the phenol (B47542) (or hydroquinone) first reacts with formaldehyde to generate a hydroxymethyl derivative. Subsequent dehydration can lead to a highly reactive o-QM. This intermediate is then rapidly trapped by a nucleophile, in this case, piperidine, to yield the aminomethylated product. While plausible, the prevalence of this pathway over the direct iminium ion attack for hydroquinone is a subject of ongoing investigation.
Transition States and Regioselectivity: The transition state for each substitution step involves the formation of a sigma complex (or Wheland intermediate), where the aromaticity of the hydroquinone ring is temporarily disrupted. The stability of this intermediate dictates the reaction rate and regioselectivity. The hydroxyl groups effectively stabilize the positive charge in the sigma complex through resonance, particularly when the attack is at the ortho or para positions. The formation of the 2,3,5-trisubstituted product suggests that after the initial substitutions at positions 2 and 5, the position ortho to the remaining hydroxyl group (position 3) becomes the next most favorable site for electrophilic attack, despite increasing steric crowding.
Structural studies on related disubstituted compounds like 2,5-bis-(morpholinomethyl)hydroquinone have shown the presence of intramolecular hydrogen bonds between the phenolic oxygen atoms and the nitrogen atoms of the aminomethyl groups. researchgate.net These interactions could play a role in stabilizing the product and potentially influencing the transition states of subsequent substitution reactions.
Catalysis in the Synthesis of Piperidinomethyl Hydroquinones
The Mannich reaction is often conducted under acidic conditions, and the hydrochloride salt of the amine is frequently used. adichemistry.com The acid serves to catalyze the formation of the electrophilic iminium ion from the amine and aldehyde.
In the context of aminomethylating hydroquinones, the reaction can often proceed without the need for an external catalyst. The inherent reactivity of the hydroquinone ring, combined with the use of an amine salt or a slightly acidic medium, is typically sufficient to drive the reaction. For instance, the synthesis of chalcone-based Mannich products using piperidine often proceeds effectively despite using an excess of the amine and formaldehyde, indicating a facile reaction. nih.gov
However, the efficiency and selectivity of Mannich reactions can be enhanced through various catalytic systems. While specific data on the catalytic synthesis of this compound is scarce in publicly available literature, general principles of Mannich reaction catalysis can be applied.
Acid Catalysis:
Brønsted Acids: As mentioned, acids like HCl (often from the amine hydrochloride) facilitate iminium ion formation.
Lewis Acids: Lewis acids could also be employed to enhance the electrophilicity of the formaldehyde and the resulting iminium ion, potentially leading to faster reaction rates.
Base Catalysis: While less common for this type of substrate, base catalysis can promote the deprotonation of the acidic C-H bond in some Mannich reactions, but it is less relevant for the electrophilic substitution on a highly activated aromatic ring like hydroquinone.
Below is a table summarizing the components and general conditions for the Mannich reaction leading to aminomethylated hydroquinones.
| Component | Role | Common Reagents/Conditions |
| Substrate | Nucleophile | Hydroquinone |
| Aldehyde | Electrophile Precursor | Formaldehyde (often as formalin) |
| Amine | Nucleophile/Base | Piperidine |
| Catalyst | Typically Acidic | Often intrinsic (amine hydrochloride) |
| Solvent | Reaction Medium | Ethanol, Water, or other polar solvents |
Structural Characterization and Intramolecular Interactions
X-ray Crystallography of 2,3,5-Tris(piperidinomethyl)hydroquinone and its Derivatives
The crystal structure of a related compound, 2,5-bis-(morpholinomethyl)hydroquinone, has been determined, revealing key conformational features that can be extrapolated to the tris-substituted piperidino analogue. researchgate.net The conformation of the piperidinomethyl groups relative to the hydroquinone (B1673460) ring is a critical aspect. These groups possess considerable conformational flexibility, and their orientation in the crystal lattice is governed by a combination of steric effects and intramolecular interactions, primarily hydrogen bonding.
Table 1: Expected Crystallographic Parameters for this compound (Note: This table presents hypothetical data based on known structures of similar compounds and is for illustrative purposes.)
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c or Pbca | Common space groups for organic molecules. |
| C-C (aromatic) bond length | 1.38 - 1.41 Å | Typical for a benzene (B151609) ring. |
| C-O bond length | 1.35 - 1.39 Å | Characteristic of a phenolic hydroxyl group. |
| C-N bond length | 1.47 - 1.51 Å | Standard for a single bond between carbon and nitrogen. |
| O-H bond length | 0.82 - 0.96 Å | Typical for a hydroxyl group. |
A salient feature expected in the structure of this compound is the presence of intramolecular hydrogen bonds between the phenolic hydroxyl groups of the hydroquinone ring and the nitrogen atoms of the piperidinomethyl substituents. nih.govnih.govresearchgate.netacs.org These O—H⋯N hydrogen bonds are crucial in defining the molecular conformation and influencing its properties.
The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be a key aspect of the crystal structure analysis. The hydrogen bond strength can be inferred from these geometric parameters.
Intramolecular hydrogen bonding plays a significant role in stabilizing the molecular structure by locking the conformation of the piperidinomethyl groups. nih.gov This pre-organization can have a profound impact on the molecule's reactivity. For instance, the acidity of the phenolic protons is expected to be influenced by their participation in hydrogen bonds. The electron density around the hydroquinone ring may also be modulated by these interactions, which in turn can affect its redox properties. rsc.org
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for characterizing the structure and dynamics of molecules in various states. For this compound, NMR, IR, and Raman spectroscopy would provide complementary information to the solid-state structure obtained from X-ray crystallography.
¹H and ¹³C NMR spectroscopy would be instrumental in confirming the connectivity and providing insights into the solution-state conformation of this compound. cyberleninka.ru
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ (Note: This table presents hypothetical data based on typical chemical shift ranges for the respective functional groups.)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenolic OH | 10.0 - 14.0 (broad) | - |
| Aromatic CH | 6.5 - 7.5 | 115 - 130 |
| Ar-CH₂-N | 3.5 - 4.5 | 50 - 60 |
| Piperidine (B6355638) CH₂ (α to N) | 2.5 - 3.5 | 50 - 55 |
| Piperidine CH₂ (β, γ to N) | 1.4 - 1.8 | 20 - 30 |
| Aromatic C-O | - | 145 - 155 |
| Aromatic C-C(H₂) | - | 120 - 130 |
Variable-temperature NMR studies could also be employed to investigate the dynamics of conformational exchange and the strength of the hydrogen bonds.
IR and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule and are particularly sensitive to hydrogen bonding. okstate.eduthermofisher.com
The IR spectrum of this compound is expected to show a broad and strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration involved in hydrogen bonding. libretexts.orgdocbrown.info The C-O stretching vibrations of the phenol (B47542) and the C-N stretching vibrations would also provide characteristic bands.
Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the aromatic ring.
Table 3: Expected Characteristic IR Absorption Bands for this compound (Note: This table presents hypothetical data based on characteristic vibrational frequencies.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 3400 - 3200 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 2950 - 2850 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-O stretch (phenol) | 1260 - 1180 | Strong |
| C-N stretch | 1250 - 1020 | Medium |
Conformational Analysis and Stereochemical Considerations
The conformational landscape of this compound is complex due to the multiple rotatable bonds and the flexible nature of the piperidine rings. The key degrees of freedom include the rotation around the C-C bond connecting the hydroquinone ring to the methylene (B1212753) bridge and the C-N bond of the piperidinomethyl group.
The piperidine rings themselves typically adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. However, the presence of the large hydroquinone substituent can potentially lead to distortions from the ideal chair geometry. Within the chair conformation, the substituent at the nitrogen atom can be either axial or equatorial, leading to different stereochemical outcomes.
Table 1: Illustrative Conformational Data for Related Substructures
| Parameter | Typical Value | Notes |
| C-C bond length (aromatic) | ~1.39 Å | Within the hydroquinone ring. |
| C-O bond length (phenolic) | ~1.36 Å | For the hydroxyl groups on the hydroquinone. |
| C-N bond length (aminomethyl) | ~1.47 Å | Connecting the methylene bridge to the piperidine nitrogen. |
| Piperidine C-N-C bond angle | ~111° | In a typical chair conformation. |
| Dihedral Angle (Ar-C-N-C) | Varies | Defines the orientation of the piperidinomethyl group relative to the hydroquinone ring. This is highly dependent on intramolecular interactions. |
This table presents typical values for bond lengths and angles found in similar chemical structures and is intended for illustrative purposes, as specific experimental data for this compound is not available.
Redox Chemistry and Electrochemical Properties
Electrochemical Behavior of 2,3,5-Tris(piperidinomethyl)hydroquinone
The electrochemical properties of this compound are central to understanding its potential applications in areas such as catalysis and materials science. The study of its oxidation and reduction processes provides insight into the stability of its different redox states and the energy required for their interconversion.
Currently, specific cyclic voltammetry data for this compound is not available in the reviewed literature. However, based on the general principles of hydroquinone (B1673460) electrochemistry, a cyclic voltammogram would be expected to show a characteristic pair of peaks corresponding to the oxidation of the hydroquinone to the quinone and the reverse reduction process. The precise potentials of these peaks would be influenced by the electron-donating nature of the aminomethyl groups.
The interconversion between a hydroquinone and its corresponding quinone involves a two-electron, two-proton process. The reversibility of this redox couple is a key characteristic. For many quinone/hydroquinone systems, this process is electrochemically reversible, meaning that the oxidized and reduced forms can be cycled back and forth multiple times without significant degradation. The degree of reversibility for this compound would need to be determined experimentally, as the bulky piperidinomethyl groups could potentially introduce steric hindrance that might affect the stability of the resulting quinone or semiquinone radical intermediate.
Intramolecular hydrogen bonding can play a significant role in modulating the redox potentials of quinone and hydroquinone derivatives. In the case of this compound, the presence of the nitrogen atoms in the piperidinomethyl groups could allow for the formation of intramolecular hydrogen bonds with the hydroxyl protons of the hydroquinone. Such bonding can stabilize the hydroquinone form, potentially making it more difficult to oxidize and thus shifting the oxidation potential to more positive values. The exact impact would depend on the specific geometry and strength of these hydrogen bonds.
Chemical Oxidation Pathways to Corresponding Quinone Derivatives
The conversion of this compound to its corresponding quinone derivative can be achieved through chemical oxidation. The choice of oxidant and reaction conditions is crucial for achieving a high yield and purity of the desired product.
A variety of oxidizing agents are known to convert hydroquinones to quinones. These can range from common laboratory reagents to more specialized catalysts. While specific conditions for the oxidation of this compound are not detailed in the available literature, general methods for hydroquinone oxidation can be considered. For instance, oxidants like hydrogen peroxide have been used for the oxidation of similar compounds. The reaction conditions, such as solvent, temperature, and pH, would need to be optimized to ensure the selective oxidation of the hydroquinone moiety without affecting the piperidinomethyl substituents.
| General Oxidants for Hydroquinones | Typical Reaction Conditions |
| Hydrogen Peroxide | Often used with a catalyst in an appropriate solvent. |
| Fremy's Salt | A common reagent for the oxidation of phenols and hydroquinones. |
| Metal-based oxidants (e.g., Cr, Mn oxides) | Effective but can be environmentally hazardous. |
| Electrochemical Oxidation | An alternative to chemical oxidants, offering precise control. |
This table presents general information and is not specific to this compound.
Following the oxidation reaction, the resulting 2,3,5-Tris(piperidinomethyl)quinone would need to be isolated and purified from the reaction mixture. This would typically involve techniques such as extraction, chromatography, and crystallization. The formation of the quinone could also lead to the creation of corresponding salts, especially if the reaction is carried out in the presence of acids.
The characterization of the isolated quinone and any associated salts would be essential to confirm their structure and purity. Standard analytical techniques would be employed for this purpose.
| Analytical Technique | Expected Information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Would show characteristic shifts in the signals of the aromatic and piperidinomethyl protons and carbons upon oxidation. |
| Infrared (IR) Spectroscopy | The appearance of a strong carbonyl (C=O) stretching band would be indicative of quinone formation. |
| Mass Spectrometry (MS) | Would confirm the molecular weight of the oxidized species. |
| Elemental Analysis | Would determine the elemental composition of the synthesized compound. |
This table outlines general characterization methods and expected outcomes.
Electron Transfer Mechanisms and Proton-Coupled Electron Transfer (PCET)
The redox chemistry of hydroquinones is fundamentally characterized by the transfer of two electrons and two protons in a concerted or stepwise manner. This process, known as proton-coupled electron transfer (PCET), is central to the function of many biological and chemical systems. While specific, detailed research on the electron transfer mechanisms and PCET of this compound is not extensively available in publicly accessible literature, the electrochemical behavior can be inferred from the well-established principles of hydroquinone chemistry and the influence of its substituents.
The core redox reaction of the hydroquinone moiety involves its oxidation to the corresponding benzoquinone, a process that liberates two electrons and two protons. The presence of the three piperidinomethyl substituents on the aromatic ring is expected to significantly influence the electron density of the hydroquinone system and, consequently, its redox potential and the kinetics of electron transfer. These bulky, electron-donating groups can be anticipated to lower the oxidation potential, making the compound more susceptible to oxidation compared to unsubstituted hydroquinone.
The general mechanism for the oxidation of a hydroquinone (H₂Q) to a quinone (Q) can proceed through various pathways involving intermediate semiquinone radicals (HQ•). The specific pathway is often dependent on factors such as the pH of the medium and the nature of the substituents.
Table 1: Postulated Electron Transfer and PCET Pathways for this compound
| Pathway | Step 1 | Step 2 | Step 3 | Overall Reaction |
| Stepwise (e⁻, H⁺, e⁻, H⁺) | H₂Q → H₂Q⁺• + e⁻ | H₂Q⁺• → HQ• + H⁺ | HQ• → Q⁻• + H⁺ | Q⁻• → Q + e⁻ |
| Stepwise (H⁺, e⁻, H⁺, e⁻) | H₂Q → HQ⁻ + H⁺ | HQ⁻ → HQ• + e⁻ | HQ• → Q⁻• + H⁺ | Q⁻• → Q + e⁻ |
| Concerted (2e⁻, 2H⁺) | H₂Q → Q + 2e⁻ + 2H⁺ | - | - | - |
Note: This table represents generalized pathways for hydroquinone oxidation. The actual predominant mechanism for this compound would require experimental validation through techniques such as cyclic voltammetry at varying pH and scan rates.
The piperidinomethyl groups, containing tertiary amine functionalities, can also participate in acid-base equilibria, which would further complicate the PCET mechanism. The protonation state of these groups could influence the intramolecular hydrogen bonding with the hydroxyl groups of the hydroquinone, thereby affecting the ease of proton and electron removal.
Detailed research findings from studies on other substituted hydroquinones indicate that the electron transfer kinetics can be significantly affected by the electronic and steric properties of the substituents. For instance, electron-withdrawing groups tend to increase the oxidation potential, making the hydroquinone more difficult to oxidize, while electron-donating groups have the opposite effect.
Further investigation using electrochemical methods such as cyclic voltammetry, differential pulse voltammetry, and spectroelectrochemistry would be necessary to elucidate the precise electron transfer mechanisms and the role of PCET in the redox chemistry of this compound. Such studies would provide valuable data on redox potentials, the number of electrons and protons transferred in each step, and the stability of any radical intermediates.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) would be the primary tool for investigating the electronic structure and molecular geometry of 2,3,5-Tris(piperidinomethyl)hydroquinone. These calculations could predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the hydroquinone (B1673460) ring and the orientation of the three piperidinomethyl substituents would be of significant interest.
Hypothetical Data Table for DFT Geometric Parameters:
| Parameter | Predicted Value (Exemplary) |
| C1-C2 Bond Length (Å) | 1.40 |
| C-O Bond Length (Å) | 1.37 |
| O-H Bond Length (Å) | 0.97 |
| C-N Bond Angle (°) | 112 |
| C-C-C-C Dihedral Angle (°) | 0 (for a planar ring) |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through dedicated DFT calculations.
Furthermore, DFT calculations would provide insights into the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability.
Computational Modeling of Intramolecular Hydrogen Bonding Networks
The structure of this compound suggests the potential for a complex network of intramolecular hydrogen bonds. These bonds could form between the hydroxyl groups of the hydroquinone ring and the nitrogen atoms of the piperidinomethyl substituents.
Computational methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis would be employed to characterize these hydrogen bonds. These analyses could quantify the strength and nature of the hydrogen bonding interactions, which are expected to significantly influence the molecule's conformation and reactivity.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic properties, which can then be validated against experimental data if available. For this compound, this would include:
Infrared (IR) Spectroscopy: Calculating the vibrational frequencies to predict the IR spectrum. The O-H and N-H stretching frequencies would be particularly sensitive to hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the ¹H and ¹³C chemical shifts. The chemical shifts of the hydroxyl protons would provide strong evidence for the presence and nature of intramolecular hydrogen bonding.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum.
Hypothetical Data Table for Predicted vs. Experimental Spectroscopic Data:
| Spectroscopic Feature | Predicted Value (Exemplary) | Experimental Value |
| O-H Stretch (IR, cm⁻¹) | 3200-3400 | Not Available |
| ¹H NMR (OH, ppm) | 9.0-11.0 | Not Available |
| λmax (UV-Vis, nm) | 290 | Not Available |
Note: This table illustrates the type of data that would be generated and compared. No experimental data for this compound has been found in the reviewed literature.
Simulation of Redox Potentials and Reaction Pathways
The hydroquinone moiety is well-known for its redox activity. Computational electrochemistry methods can be used to simulate the redox potentials of this compound. These simulations would involve calculating the energies of the neutral, radical cation, and dication species to predict the one-electron and two-electron oxidation potentials.
Furthermore, computational modeling could be used to explore potential reaction pathways, such as its oxidation to the corresponding quinone. This would involve mapping the potential energy surface and identifying transition states to understand the reaction kinetics.
Chemical Applications and Materials Science Perspectives
Role as a Building Block in Organic Synthesis
In the field of organic synthesis, "building blocks" are relatively simple molecules that serve as foundational units for constructing more complex molecular architectures. sigmaaldrich.com 2,3,5-Tris(piperidinomethyl)hydroquinone, with its defined pattern of substitution on an aromatic core, fits this description. Its utility stems from the reactivity of its distinct functional groups.
The primary role of this compound as a synthetic intermediate is demonstrated in syntheses analogous to that of 2,3,5-trimethylhydroquinone, a crucial precursor for Vitamin E. google.comgoogle.com In such multi-step processes, hydroquinone (B1673460) can be aminomethylated to form a Mannich salt, which is subsequently subjected to hydrogenolysis to replace the aminomethyl groups with methyl groups. google.com This suggests that this compound could serve as a stable, isolable intermediate for introducing a specific trisubstitution pattern onto a hydroquinone ring, which can then be further modified.
The key structural features that define its role as a building block are summarized below.
| Feature | Chemical Group | Synthetic Potential |
| Redox-Active Core | Hydroquinone | Can be reversibly oxidized to a quinone, allowing for protection/deprotection strategies or participation in redox-driven reactions. |
| Substituents | Piperidinomethyl | Act as directing groups, can be replaced via hydrogenolysis (e.g., to install methyl groups), or can be quaternized to modify solubility. google.com |
| Substitution Pattern | 2,3,5-Tris-substitution | Provides a specific and controlled arrangement of functional groups on the aromatic ring for building complex target molecules. |
The presence of the basic piperidine (B6355638) moieties also imparts specific solubility characteristics to the molecule, making it more soluble in acidic aqueous solutions compared to the parent hydroquinone, which can be advantageous in certain reaction setups.
Incorporation into Redox-Active Polymeric Materials
Redox-active polymers are macromolecules containing functional units that can undergo reversible oxidation and reduction. These materials are of significant interest for applications in energy storage, electrochromic devices, and sensors. researchgate.netnih.gov The hydroquinone/quinone couple is one of the most widely utilized redox moieties in this context due to its well-defined, two-electron, two-proton redox behavior. researchgate.net
While the direct polymerization of this compound is not extensively documented, its structure is highly suitable for incorporation into redox-active polymeric materials. researchgate.net The hydroquinone core provides the essential redox functionality. The three piperidinomethyl groups can influence the physical properties of the resulting polymer, such as solubility, processability, and morphology, and could also provide sites for cross-linking.
There are two primary hypothetical strategies for its inclusion in a polymer system:
As a Pendant Moiety: The hydroquinone unit could be attached as a side chain to a pre-existing polymer backbone. This approach allows for the properties of the backbone (e.g., flexibility, conductivity) and the pendant redox unit to be tuned somewhat independently. mdpi.com
As a Monomer: The compound could be used as a monomer in a polycondensation reaction. For instance, the hydroxyl groups of the hydroquinone could react with suitable co-monomers to form polyesters or polyethers, embedding the redox-active unit directly into the polymer backbone.
| Incorporation Strategy | Description | Potential Advantages |
| Pendant Group | The molecule is attached as a side group to a polymer chain. | High density of redox sites possible; backbone properties can be independently selected. mdpi.com |
| Backbone Monomer | The molecule is one of the repeating units forming the main polymer chain. | Redox activity is an integral part of the polymer structure; may enhance charge transport along the chain. researchgate.net |
The incorporation of such units is a key strategy in developing materials for advanced batteries, where the polymer acts as the electrode material, offering potentially high charge-storage capacity. researchgate.net
Potential as Chemical Probes or Analytical Reagents (excluding biological detection)
The reversible electrochemical nature of the hydroquinone-quinone system makes it an attractive functional unit for the design of chemical probes and analytical reagents. The transition between the reduced (hydroquinone) and oxidized (quinone) states can be coupled to a detectable signal, such as a change in color or fluorescence.
Although specific applications of this compound as a probe are not detailed in the literature, its core functionality is analogous to other redox-based sensors. For example, a derivative of trimethylhydroquinone (B50269) has been successfully used to create a fluorescent probe for detecting thiols. hsppharma.com In that system, the hydroquinone is part of a non-fluorescent molecule that, upon reaction with thiols, releases a fluorescent reporter.
This compound could potentially be developed for similar analytical purposes. The oxidation of the hydroquinone to its corresponding quinone can be triggered by specific analytes, particularly oxidizing agents or species that can catalytically facilitate its oxidation. The piperidinomethyl groups could serve to modulate the redox potential of the hydroquinone core or act as binding sites to enhance selectivity for a target analyte.
| Potential Analyte Class | Detection Principle | Signal Transduction |
| Oxidizing Agents (e.g., peroxides, certain metal ions) | Analyte directly oxidizes the hydroquinone to the quinone. | Colorimetric change (hydroquinones are colorless, quinones are often colored) or electrochemical signal (change in current/potential). |
| Analytes Affecting pH | The redox potential of the hydroquinone/quinone couple is pH-dependent. | A change in pH caused by an analyte would shift the oxidation potential, which can be detected electrochemically. |
| Metal Ions | Complexation of metal ions with the piperidinomethyl nitrogen and/or hydroquinone oxygen atoms could alter the redox properties. | Shift in the electrochemical signal upon binding of the target metal ion. |
The development of such probes would rely on harnessing the inherent redox chemistry of the hydroquinone core and tailoring the molecule's periphery to achieve selectivity for a desired non-biological analyte.
Exploration in Advanced Chemical Systems
The unique properties of this compound make it a candidate for exploration in various advanced chemical systems, particularly in the realm of energy storage and functional materials.
Energy Storage Systems: Organic redox-active materials are being intensely investigated as sustainable alternatives to traditional inorganic materials in batteries and supercapacitors. mdpi.com Polymers and molecular compounds containing hydroquinone units are attractive for these applications because they can provide high theoretical charge storage capacities. researchgate.net The tris-substituted hydroquinone could be explored as a molecular charge-storage material in non-aqueous or aqueous electrolytes, where the piperidinomethyl groups might enhance solubility and stability.
Redox-Active Ionic Liquids (RAILs): There is growing interest in creating ionic liquids with intrinsic redox activity for applications in energy and catalysis. researchgate.net A RAIL based on a hydroquinone sulfonate anion has been successfully synthesized and characterized, demonstrating that the hydroquinone moiety can be incorporated into an ionic liquid structure while retaining its electrochemical activity. researchgate.net Given that the piperidinomethyl groups of this compound can be quaternized with alkyl halides to form ammonium (B1175870) salts, it is conceivable that this could lead to the synthesis of novel, multi-cationic RAILs with a central redox-active core. Such systems could function as both the electrolyte and the electroactive species in an electrochemical device, simplifying the design and potentially improving performance.
The exploration of this compound in these advanced systems is still in its infancy, but the fundamental chemistry of its constituent parts provides a strong rationale for its potential utility.
Q & A
Q. What are the established synthetic protocols for 2,3,5-Tris(piperidinomethyl)hydroquinone, and how is structural authentication performed?
Methodological Answer: The compound is synthesized via Mannich reaction by refluxing hydroquinone with paraformaldehyde and piperidine in ethanol. Key steps include:
- Reagents : Hydroquinone (10 mmol), paraformaldehyde (33.3 mmol), piperidine (20 mmol) in ethanol.
- Conditions : Reflux for 1 hour, followed by cooling and stirring at 25°C.
Structural authentication involves: - Spectroscopy : IR for functional groups (e.g., NH stretching at ~3,300 cm⁻¹), ¹H/¹³C NMR for piperidine methylene protons (δ ~2.4–2.6 ppm) and aromatic protons (δ ~6.7 ppm).
- Mass Spectrometry : Molecular ion peaks matching theoretical m/z (e.g., [M+H]⁺ at 333.2 for C₁₉H₂₈N₂O₂).
- Elemental Analysis : Confirmation of C, H, N composition within ±0.4% of theoretical values .
Q. What in vivo models are recommended for initial pharmacological evaluation of its analgesic and anti-inflammatory effects?
Methodological Answer:
- Antinociceptive Activity : Use the acetic acid-induced writhing test (visceral pain model). Administer 10–40 mg/kg intraperitoneally; measure writhing episodes over 30 minutes. Significant inhibition (p < 0.01 vs control) indicates efficacy .
- Anti-Inflammatory Activity : Carrageenan-induced paw edema in rodents. Administer 50–150 mg/kg orally; measure edema volume at 1–5 h post-injection. Dose-dependent inhibition (e.g., 50 mg/kg reduces edema by 35% at 3 h, p < 0.05) is typical .
- Gastric Ulcerogenicity : Compare biochemical markers (e.g., gastric pH, mucus content) between treated and aspirin-administered groups. Low ulcer indices (<1.5 vs aspirin’s >5.0) confirm safety .
Advanced Research Questions
Q. How do molecular docking studies elucidate the COX-2 selectivity of this compound, and what methodological considerations are critical?
Methodological Answer:
- Docking Protocol : Use Autodock Vina with COX-2 (PDB: 1CX2) and COX-1 (PDB: 1EQG) crystal structures. Prepare ligands by optimizing 3D structures (e.g., protonation states at pH 7.4) .
- Key Interactions : Piperidine moieties form hydrogen bonds with COX-2’s Arg120 and Tyr355. Hydroquinone’s hydroxyl groups interact with Ser530. Binding energy (ΔG) for COX-2 (~-9.2 kcal/mol) is lower than COX-1 (~-7.5 kcal/mol), indicating selectivity .
- Validation : Compare docking scores with known COX-2 inhibitors (e.g., celecoxib, ΔG = -10.1 kcal/mol). Use RMSD clustering (<2 Å) to ensure pose reproducibility .
Q. How can researchers resolve contradictions between in vivo efficacy and in vitro toxicity profiles of hydroquinone derivatives?
Methodological Answer:
- Metabolite Analysis : Identify nephrotoxic metabolites like 2,3,5-tris(glutathione-S-yl)hydroquinone (TGHQ) via LC-MS/MS in rat plasma/kidney homogenates. Compare concentrations (e.g., TGHQ ≥1.8 µmol/kg induces renal hyperplasia) .
- Species-Specific Toxicity : Use Fischer 344 rats (susceptible to nephrotoxicity) vs Sprague-Dawley (resistant) to model interspecies variability. Measure biomarkers (urinary γ-GT, BUN) post-administration .
- Dose-Response Reconciliation : Conduct subchronic toxicity studies (14–28 days) at therapeutic doses (≤40 mg/kg). If no tubular necrosis is observed, attribute in vitro toxicity to metabolite accumulation at non-physiological doses .
Q. What statistical frameworks are optimal for analyzing pharmacological data from dose-response studies?
Methodological Answer:
- ANOVA with Post Hoc Tests : Use one-way ANOVA (p < 0.05 threshold) followed by Dunnett’s test to compare treatment groups against controls. Report mean ± SEM (n = 6) for consistency .
- PICO Framework : Structure hypotheses using Population (e.g., male Wistar rats), Intervention (dose range), Comparison (aspirin/vehicle), Outcome (edema reduction ≥30%) .
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀ values. For example, EC₅₀ = 25 mg/kg in antipyretic assays .
Q. Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
